
2-Oxo-2-phenylethyl octadec-10-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-2-phenylethyl octadec-10-ynoate is a chemical compound that belongs to the class of acetylenic fatty esters It is characterized by the presence of a phenyl group attached to an oxoethyl group, which is further connected to an octadec-10-ynoate chain
Métodos De Preparación
The synthesis of 2-Oxo-2-phenylethyl octadec-10-ynoate typically involves the reaction of methyl octadec-9-ynoate with selenium dioxide and tert-butyl hydroperoxide in aqueous dioxane. This reaction yields a mixture of positional isomers, including methyl 8-oxo- and 11-oxo-octadec-9-ynoate, as well as hydroxy-keto and dihydroxy derivatives . The reaction conditions are carefully controlled to achieve the desired product with high specificity.
Análisis De Reacciones Químicas
2-Oxo-2-phenylethyl octadec-10-ynoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include selenium dioxide, tert-butyl hydroperoxide, and other oxidizing agents. The major products formed from these reactions include mono-keto, hydroxy-keto, and dihydroxy derivatives . These reactions are typically carried out under controlled conditions to ensure the formation of specific products.
Aplicaciones Científicas De Investigación
2-Oxo-2-phenylethyl octadec-10-ynoate has several applications in scientific research. In chemistry, it is used as a precursor for the synthesis of other complex molecules. In biology and medicine, it is studied for its potential biological activities and interactions with various molecular targets. Additionally, it has industrial applications in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 2-Oxo-2-phenylethyl octadec-10-ynoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the formation of reactive intermediates, which can undergo further chemical transformations. These intermediates can interact with various biomolecules, leading to changes in their structure and function .
Comparación Con Compuestos Similares
2-Oxo-2-phenylethyl octadec-10-ynoate can be compared with other similar compounds, such as methyl 8-oxo- and 11-oxo-octadec-9-ynoate, and methyl 8-hydroxy-11-oxo-octadec-9-ynoate . These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
90144-65-3 |
|---|---|
Fórmula molecular |
C26H38O3 |
Peso molecular |
398.6 g/mol |
Nombre IUPAC |
phenacyl octadec-10-ynoate |
InChI |
InChI=1S/C26H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(28)29-23-25(27)24-20-17-16-18-21-24/h16-18,20-21H,2-7,10-15,19,22-23H2,1H3 |
Clave InChI |
DGDJRGNWPRIEDO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC#CCCCCCCCCC(=O)OCC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


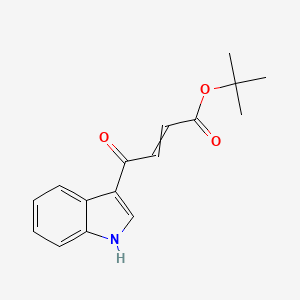

![Borane, bromobis[(1-methylethyl)thio]-](/img/structure/B14377826.png)
![Methyl 2-isocyano-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B14377833.png)

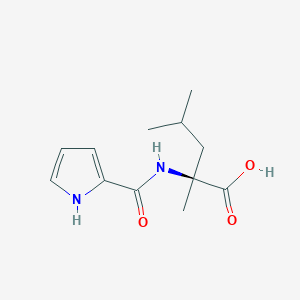
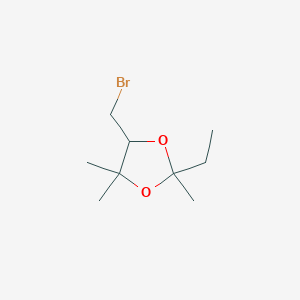

![2-{2-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}-1H-imidazo[4,5-d]pyridazine](/img/structure/B14377873.png)
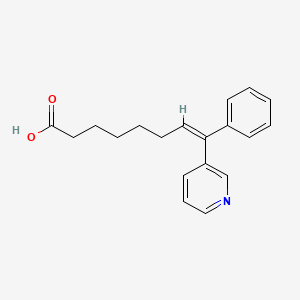

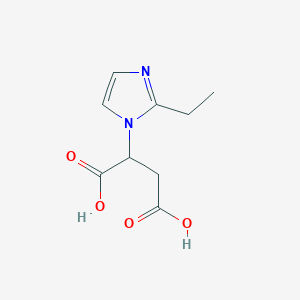
![tert-Butyl[(cyclopent-1-en-1-yl)oxy]diphenylsilane](/img/structure/B14377918.png)

